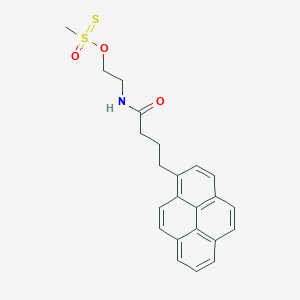
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, making it useful in fluorescence studies and other chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide typically involves multiple steps, starting with the preparation of the pyrene derivative. The pyrene moiety is functionalized to introduce the butanamide group, followed by the addition of the 2-methylsulfonothioyloxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioyloxy group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its pyrene moiety.
Biology: Employed in the study of biological systems, particularly in tracking and imaging applications.
Medicine: Investigated for potential therapeutic uses, including drug delivery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and sensors.
作用机制
The mechanism of action of N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide involves its interaction with specific molecular targets. The pyrene moiety allows for strong fluorescence, making it useful in imaging and tracking studies. The compound can also interact with biological molecules, potentially affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide shares similarities with other pyrene derivatives and sulfonothioyloxy compounds.
- Compounds like this compound are often compared to other fluorescent probes and imaging agents.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrene moiety with a sulfonothioyloxyethyl group, providing distinct chemical and physical properties that make it valuable in various research applications.
属性
分子式 |
C23H23NO3S2 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC 名称 |
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C23H23NO3S2/c1-29(26,28)27-15-14-24-21(25)7-3-4-16-8-9-19-11-10-17-5-2-6-18-12-13-20(16)23(19)22(17)18/h2,5-6,8-13H,3-4,7,14-15H2,1H3,(H,24,25) |
InChI 键 |
GIHXDSLANINWPZ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=S)OCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


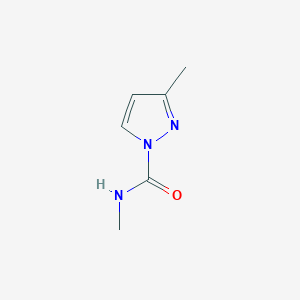
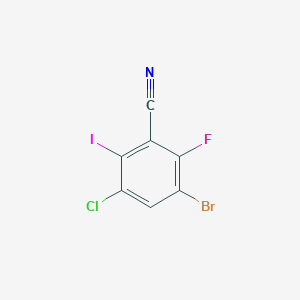
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B12855650.png)
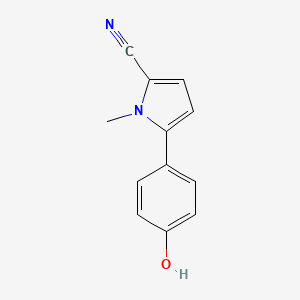
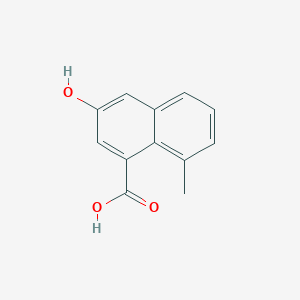
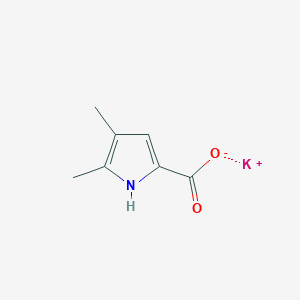
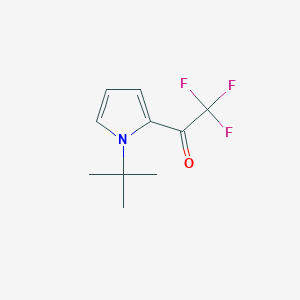
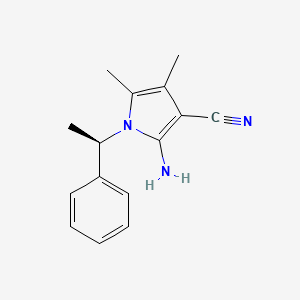
![8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
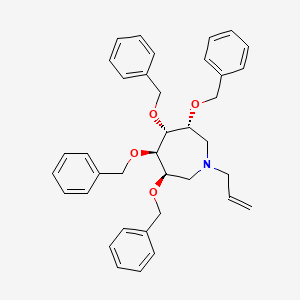
![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
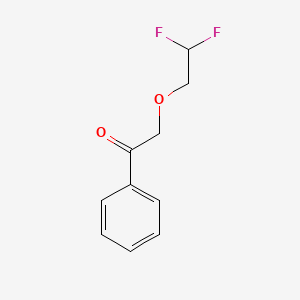
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
